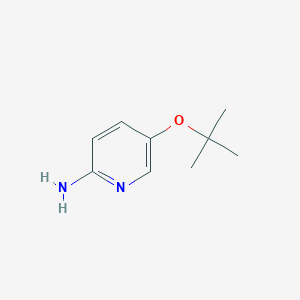

5-(Tert-butoxy)pyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

5-[(2-methylpropan-2-yl)oxy]pyridin-2-amine |

InChI |

InChI=1S/C9H14N2O/c1-9(2,3)12-7-4-5-8(10)11-6-7/h4-6H,1-3H3,(H2,10,11) |

InChI Key |

NOHLQXTVWYUECU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CN=C(C=C1)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 Tert Butoxy Pyridin 2 Amine

Established Synthetic Routes to Substituted Pyridin-2-amines

The construction of substituted pyridin-2-amines often relies on well-established reactions that introduce the key amino group or other substituents onto a pyridine (B92270) core. These methods provide flexibility and are adaptable to a wide range of derivatives.

The introduction of an amino group onto a pyridine ring is a critical step in the synthesis of 2-aminopyridine (B139424) derivatives. This is typically achieved by forming a carbon-nitrogen bond at the C2 position of the pyridine ring, often starting from a 2-halopyridine.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for the formation of C-N bonds. wikipedia.org This reaction allows for the coupling of aryl halides or triflates with a wide variety of amines, including those on heterocyclic systems like pyridine. wikipedia.orgcore.ac.uk The synthetic utility of this method stems from its broad substrate scope and tolerance for various functional groups. wikipedia.org

The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results by promoting the key steps of the catalytic cycle. core.ac.uklibretexts.org

In the context of synthesizing 5-(tert-butoxy)pyridin-2-amine, a suitable precursor would be a 2-halo-5-(tert-butoxy)pyridine. The reaction would be performed with an ammonia (B1221849) equivalent or a protected amine, catalyzed by a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ in the presence of a specialized phosphine ligand and a strong base. core.ac.uk

Table 1: Representative Conditions for Palladium-Catalyzed Amination of a Model 2-Bromopyrrole Substrate

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ | dppf | NaOtBu | THF | 0 |

| 2 | Pd₂(dba)₃ | PtBu₃ | NaOtBu | Toluene | Low |

| 3 | Pd₂(dba)₃ | biphenyl PtBu₂ | NaOtBu | Toluene | Moderate |

| 4 | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 85 |

| 5 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | <5 |

| 6 | Pd₂(dba)₃ | BINAP | K₃PO₄ | Toluene | <5 |

Data adapted from a study on the amination of 2-acetyl-5-bromo-1-methylpyrrole, demonstrating the critical role of ligand and base selection. core.ac.uk

The development of specialized ligands like Xantphos has further expanded the scope of Buchwald-Hartwig amination, enabling the synthesis of complex N-arylpyrimidin-2-amine derivatives in moderate to good yields. nih.gov

While palladium catalysis is prevalent, copper- and nickel-based systems offer cost-effective and sometimes complementary alternatives for C-N bond formation. Copper-catalyzed methods, often referred to as Ullmann-type reactions, have historically been used for N-arylation, though they often require harsh reaction conditions. Modern advancements have led to milder protocols. For instance, CuI-catalyzed N-heteroarylation has been successfully applied to couple adamantane-containing amines with various halopyridines. mdpi.com Copper catalysis can also be used for the direct amination of C-H bonds in some heterocyclic systems, using an oxidant to facilitate the reaction. organic-chemistry.org

Nickel catalysis has emerged as a powerful tool for cross-coupling reactions, including amination. Nickel catalysts can facilitate the amination of aryl 2-pyridyl ethers through the cleavage of the C-O bond, providing an alternative pathway to aniline (B41778) derivatives. acs.org This approach could be conceptually applied by using a 2-aryloxy-5-(tert-butoxy)pyridine as the substrate. Furthermore, nickel catalysts have been developed for the cyclization of diynes with nitriles to form pyridine rings, showcasing the versatility of nickel in heterocyclic synthesis. researchgate.net

Table 2: Examples of Copper-Catalyzed Amination

| Substrate | Amine | Catalyst | Conditions | Product Type |

|---|---|---|---|---|

| Benzoxazole | Primary Amines | CuCl | TBP (oxidant), 80 °C | 2-Aminobenzoxazoles |

| 2-Fluoro-5-iodopyridine | Adamantane-amines | CuI | Ligand, Base | N-heteroarylated amines |

| Benzylic C-H | Primary Arylamines | Cu/DTBP | DTBP (oxidant) | N-benzylated arylamines |

This table summarizes different approaches using copper catalysis for C-N bond formation. mdpi.comorganic-chemistry.orgdntb.gov.ua

To circumvent the cost and potential toxicity of transition metals, metal-free amination strategies have been developed. A common approach is nucleophilic aromatic substitution (SₙAr), where a potent nucleophile directly displaces a leaving group on an electron-deficient aromatic ring. For pyridines, a good leaving group (like fluorine) at the C2 position facilitates attack by an amine. An efficient, catalyst-free method for synthesizing 2-aminopyridine derivatives has been developed using 2-fluoropyridine (B1216828) and acetamidine (B91507) hydrochloride as an inexpensive ammonia source. rsc.org

Another metal-free strategy involves the activation of pyridine-N-oxides. A one-pot amination procedure uses the phosphonium (B103445) salt, PyBroP, to activate the N-oxide, making the C2 position susceptible to nucleophilic attack by a variety of amines. nih.gov This method provides a mild alternative to traditional SₙAr chemistry. nih.gov Additionally, radical-mediated processes can be employed; for example, a metal-free synthesis of tert-butyl peresters from aldehydes has been developed using a Bu₄NI catalyst, showcasing the potential of radical pathways in synthesis. rsc.org

The tert-butoxy (B1229062) group in the target molecule is typically introduced via an etherification reaction, most commonly a variation of the Williamson ether synthesis. This involves the reaction of an alkoxide with a suitable alkyl halide or equivalent. In the synthesis of this compound, a logical precursor would be 2-amino-5-hydroxypyridine (B112774).

The hydroxyl group of 2-amino-5-hydroxypyridine can be deprotonated with a suitable base (e.g., sodium hydride, potassium tert-butoxide) to form the corresponding pyridin-5-olate. This nucleophilic oxygen can then react with a tert-butyl electrophile. Due to the propensity of tert-butyl halides to undergo elimination, alternative tert-butylating agents like tert-butyl acetate (B1210297) or the use of specific catalysts may be necessary. The protection of the 2-amino group, for instance as a tert-butoxycarbonyl (Boc) protected amine, might be required prior to etherification to prevent undesired side reactions. semanticscholar.org A yttria-zirconia-based Lewis acid catalyst has been shown to be effective for the t-butoxycarbonylation of a wide range of amines. semanticscholar.org

Instead of modifying an existing pyridine, the entire substituted ring can be constructed from acyclic precursors. This approach offers the advantage of installing the desired substitution pattern in a single, often convergent, step.

A classic method for pyridine synthesis is the Hantzsch reaction, which involves a multicomponent condensation of two equivalents of a 1,3-dicarbonyl compound, an aldehyde, and ammonia, followed by oxidation of the initially formed 1,4-dihydropyridine. mdpi.com By carefully selecting the starting components, a variety of substitution patterns can be achieved. mdpi.com

More modern methods include formal [3+3] cycloaddition reactions. For example, substituted pyridines can be synthesized from the reaction of enamines with unsaturated aldehydes or ketones, providing a practical route to tri- or tetrasubstituted pyridine scaffolds. acs.org Other ring-forming strategies include domino reactions of enaminones and aldehydes, which can construct the pyridine ring through the cascade generation of two C-C bonds and one C-N bond under the promotion of an acid like TfOH. acs.org While potentially complex, these methods could theoretically be designed to produce this compound by incorporating the tert-butoxy and amino functionalities into the acyclic starting materials.

Amination Reactions: Direct and Catalytic Approaches

Targeted Synthesis of this compound

The most direct approach to this compound involves the strategic introduction of the tert-butoxy group onto a pre-functionalized 2-aminopyridine core.

Retrosynthetic Analysis and Precursor Identification

A logical retrosynthetic disconnection of this compound involves cleaving the C5-O bond, leading to the key precursor, 2-amino-5-hydroxypyridine, and a suitable tert-butylating agent. This precursor is an attractive starting point as it possesses the core aminopyridine scaffold with a hydroxyl group at the desired position for etherification.

The synthesis of 2-amino-5-hydroxypyridine itself can be achieved through several reported routes. One common method involves the debenzylation of 5-(benzyloxy)pyridin-2-amine. chemicalbook.com This reaction is typically carried out via catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like ethanol (B145695) or toluene. Another approach starts from the more readily available 2-amino-5-bromo(iodo)pyridine. google.comasianpubs.org This pathway involves a protection step for the amino group, followed by a substitution reaction to introduce a protected hydroxyl group (e.g., as a benzyloxy ether), and finally a deprotection step to yield 2-amino-5-hydroxypyridine. google.com

Optimization of Reaction Conditions and Yields

The crucial step in the targeted synthesis is the etherification of 2-amino-5-hydroxypyridine with a tert-butyl group. This transformation can be challenging due to the presence of the nucleophilic amino group, which can compete in side reactions. The reaction is typically performed by treating 2-amino-5-hydroxypyridine with a tert-butylating agent such as isobutylene (B52900) or tert-butyl bromide in the presence of a strong acid catalyst.

Optimization of this step would involve screening various catalysts, solvents, temperatures, and reaction times to maximize the yield of the desired O-alkylated product while minimizing N-alkylation and other side products. The choice of solvent is critical; non-polar, aprotic solvents are generally preferred to avoid interference with the reactive intermediates. Temperature control is also essential to manage the selectivity of the reaction.

While a specific, high-yield protocol for the direct tert-butoxylation of 2-amino-5-hydroxypyridine is not extensively detailed in the readily available literature, analogous reactions on similar phenolic substrates suggest that careful control of reaction parameters is key to achieving good yields.

A plausible synthetic sequence with potential for optimization is outlined below:

| Step | Reactants | Reagents and Conditions | Product | Potential for Optimization |

| 1 | 5-(Benzyloxy)pyridin-2-amine | H₂, 10% Pd/C, Ethanol/Toluene, 25°C, 1500 Torr | 2-Amino-5-hydroxypyridine | Catalyst loading, hydrogen pressure, solvent system, reaction time. |

| 2 | 2-Amino-5-hydroxypyridine | Isobutylene, Strong acid catalyst (e.g., H₂SO₄ or solid acid catalyst), Anhydrous solvent (e.g., Dichloromethane or Dioxane), Controlled temperature | This compound | Choice of tert-butylating agent and catalyst, catalyst concentration, reaction temperature and time, work-up procedure. |

Scalable Synthesis and Process Development

For the large-scale production of this compound, several factors must be considered to ensure an efficient, safe, and cost-effective process. The choice of starting materials plays a significant role; utilizing inexpensive and readily available precursors like 2-amino-5-bromopyridine (B118841) could be more economically viable for industrial applications. google.comasianpubs.org

Safety considerations are paramount in scalable synthesis. The use of flammable solvents and high-pressure hydrogenation requires appropriate engineering controls and safety protocols. A thorough process hazard analysis would be necessary to identify and mitigate any potential risks associated with the large-scale production of this compound.

Chemodivergent Synthetic Approaches Involving 2-Aminopyridines

The 2-aminopyridine scaffold is a versatile building block that can be utilized in chemodivergent synthetic strategies to access a variety of complex molecules. These approaches rely on the careful selection of reagents and reaction conditions to selectively functionalize different positions of the aminopyridine ring.

Selective C-N and C-C Bond Formation Methodologies

The selective formation of C-N and C-C bonds at specific positions of the 2-aminopyridine ring is a powerful tool for generating molecular diversity. For instance, copper-catalyzed cross-coupling reactions have been effectively employed for the selective amination at the C-5 position of 2-amino-5-halopyridines. lumenlearning.com This methodology allows for the introduction of a wide range of amino groups at this position, which is particularly relevant for the synthesis of analogs of this compound. The use of copper catalysts offers a more economical alternative to palladium-based systems.

A study by Talukdar and coworkers demonstrated a copper-catalyzed amination at the electron-rich C-5 position of unprotected 2-amino-5-halopyridines with excellent yields. lumenlearning.com This protection-free protocol is advantageous as it reduces the number of synthetic steps.

| Substrate | Amine | Catalyst System | Product | Yield (%) |

| 2-Amino-5-iodopyridine | Morpholine | CuI, 1,2-diol ligand, K₂CO₃ | 5-Morpholinopyridin-2-amine | High |

| 2-Amino-5-bromopyridine | Piperidine | CuI, 1,2-diol ligand, K₂CO₃ | 5-(Piperidin-1-yl)pyridin-2-amine | High |

Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, can be used for the selective formation of C-C bonds at halogenated positions of the 2-aminopyridine ring, enabling the introduction of various aryl and vinyl substituents.

Tandem Cyclization-Functionalization Strategies

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient way to construct complex heterocyclic systems from simple 2-aminopyridine precursors. These strategies are highly atom-economical and can significantly shorten synthetic sequences.

One example of a chemodivergent approach involves the reaction of α-bromoketones with 2-aminopyridine under different conditions to yield either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines. nih.gov The outcome of the reaction is controlled by the choice of solvent and additives, showcasing the ability to diverge to different product scaffolds from the same set of starting materials.

Another powerful strategy is the use of tandem cyclization-functionalization reactions. For instance, a one-pot synthesis of 2-aminopyridine derivatives has been developed via a tandem CuAAC/Ring-Cleavage/[4+2]-Cycloaddition/Rearrangement Reaction Sequence. This approach allows for the rapid construction of complex, functionalized pyridine rings. Furthermore, copper-catalyzed amino radical tandem cyclizations have been employed to synthesize fused heterocyclic systems incorporating the aminopyridine motif.

These chemodivergent and tandem strategies highlight the synthetic versatility of the 2-aminopyridine core and provide powerful tools for the efficient construction of a wide range of functionalized heterocyclic compounds.

Advanced Spectroscopic and Structural Characterization of 5 Tert Butoxy Pyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-(tert-butoxy)pyridin-2-amine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Chemical Shift Interpretation

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring, the amine (NH₂) protons, and the tert-butyl group protons are observed. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The pyridine ring exhibits three protons. The proton at the C-6 position is expected to appear most downfield due to the deshielding effects of the adjacent ring nitrogen and the amino group. The protons at C-3 and C-4 will show characteristic coupling, appearing as doublets or a doublet of doublets. The amine protons typically present as a broad singlet, the chemical shift of which can be variable depending on solvent and concentration due to hydrogen bonding. The nine protons of the tert-butyl group will appear as a sharp singlet at a high field (upfield) position, a characteristic feature of this group.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-6 | ~7.8-8.0 | d |

| Pyridine H-4 | ~7.1-7.3 | dd |

| Pyridine H-3 | ~6.4-6.6 | d |

| Amine (-NH₂) | ~4.5-5.5 (variable) | br s |

| tert-butyl (-C(CH₃)₃) | ~1.3-1.5 | s |

Note: d = doublet, dd = doublet of doublets, br s = broad singlet, s = singlet. Expected values are based on general principles and data for analogous structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The C-2 carbon, bonded to the amino group, and the C-5 carbon, bonded to the tert-butoxy (B1229062) group, are expected to be significantly downfield. The other pyridine ring carbons (C-3, C-4, C-6) will resonate in the aromatic region. The quaternary carbon of the tert-butyl group appears as a distinct signal, while the three equivalent methyl carbons of the tert-butyl group will produce a single, typically upfield, signal.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | ~155-160 |

| Pyridine C-5 | ~148-152 |

| Pyridine C-6 | ~138-142 |

| Pyridine C-4 | ~125-130 |

| Pyridine C-3 | ~108-112 |

| tert-butyl (quaternary C) | ~78-82 |

| tert-butyl (methyl C) | ~28-30 |

Note: Expected values are based on general principles and data for analogous structures.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. science.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals for the H-3 and H-4 protons, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com It allows for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its known ¹H signal. For example, the proton signal at δ ~7.8-8.0 would show a correlation to the C-6 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com This is crucial for connecting different parts of the molecule and assigning quaternary (non-protonated) carbons. Key correlations would include:

The tert-butyl protons showing a correlation to the C-5 carbon and the quaternary carbon of the tert-butyl group.

The H-6 proton showing correlations to C-2 and C-4.

The H-4 proton showing correlations to C-2, C-5, and C-6.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. The molecular weight of this compound is 180.24 g/mol . In techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 181.1.

Under electron impact (EI) ionization, the molecule undergoes characteristic fragmentation. For amines, alpha-cleavage is a dominant pathway. libretexts.org The fragmentation of this compound would likely proceed through several key pathways:

Loss of a tert-butyl group: Cleavage of the C-O bond can lead to the loss of a tert-butyl cation or radical (57 u), resulting in a significant fragment.

Loss of isobutylene (B52900): A common fragmentation for tert-butyl ethers is the elimination of isobutylene (56 u) via a rearrangement process, leading to the formation of a hydroxypyridinamine radical cation. pearson.com

Cleavage of the pyridine ring: Further fragmentation of the pyridine ring structure can also occur.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 181 | [M+H]⁺ | Protonated molecule (ESI) |

| 180 | [M]⁺˙ | Molecular ion (EI) |

| 124 | [M - C₄H₈]⁺˙ | Loss of isobutylene |

| 123 | [M - C₄H₉]⁺ | Loss of tert-butyl radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing information about the functional groups present. nih.gov

The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretching: As a primary amine, two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.com

C-H Stretching: Bands around 2900-3000 cm⁻¹ arise from the C-H stretching vibrations of the tert-butyl group.

N-H Bending: The scissoring vibration of the primary amine group typically appears in the 1580-1650 cm⁻¹ range. orgchemboulder.com

Aromatic Ring Stretching: C=C and C=N stretching vibrations of the pyridine ring are observed in the 1400-1600 cm⁻¹ region.

C-O Stretching: A strong band corresponding to the C-O stretching of the tert-butyl ether is expected around 1200-1250 cm⁻¹.

N-H Wagging: A broad band for the N-H wag may be seen between 665-910 cm⁻¹. orgchemboulder.com

Raman spectroscopy provides complementary information, and certain symmetric vibrations may be more intense in the Raman spectrum than in the IR spectrum.

Table 4: Key Vibrational Modes and Expected Wavenumbers (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amine | 3300 - 3500 |

| Aliphatic C-H Stretch | tert-butyl | 2900 - 3000 |

| N-H Bend (Scissoring) | Primary Amine | 1580 - 1650 |

| C=C and C=N Stretch | Pyridine Ring | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from π→π* and n→π* transitions. researchgate.net

Compared to unsubstituted pyridine, the presence of the electron-donating amino (-NH₂) and tert-butoxy (-OC(CH₃)₃) groups acts as auxochromes. These groups cause a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption bands. The lone pair of electrons on the ether oxygen and the amine nitrogen can also participate in n→π* transitions, which typically appear as lower-intensity bands at longer wavelengths compared to the π→π* transitions. libretexts.org The exact position of the absorption maxima (λ_max) can be influenced by the polarity of the solvent.

X-ray Diffraction Studies for Solid-State Structure Determination of Relevant Derivatives

X-ray diffraction (XRD) is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For derivatives of this compound, single-crystal XRD studies provide invaluable insights into their molecular conformation, packing in the crystal lattice, and the nature of intermolecular interactions that govern their solid-state architecture. While crystallographic data for this compound itself is not extensively reported in the searched literature, analysis of closely related substituted pyridine and amine derivatives allows for a comprehensive understanding of the structural influence of the tert-butoxy and amino-pyridine moieties.

The influence of substituents on the crystal packing is a recurring theme. In two imidazo[1,2-a]pyridine (B132010) derivatives, one featuring a tert-butyl group, the crystal packing was shown to be directed by N-H···N hydrogen bonds, leading to the formation of chains. nih.goviucr.org Furthermore, C-H···π interactions were observed to link these chains into layers. nih.goviucr.org The dihedral angles between the constituent ring systems are also a critical aspect of the molecular conformation, with values varying depending on the specific substituents. nih.goviucr.orgiucr.org For instance, in N-(tert-Butyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine, the dihedral angle between the pyridine and benzene (B151609) rings is 55.68 (11)°. iucr.org

The following interactive data table summarizes crystallographic data for a selection of relevant pyridine derivatives, illustrating the diversity in their solid-state structures.

| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

| N-(tert-butyl)-2-(4-methoxyphenyl)-5-methyl-imidazo[1,2-a]pyridin-3-amine | C₁₉H₂₃N₃O | - | - | - | nih.goviucr.org |

| N-tert-butyl-2-[4-(dimethylamino)-phenyl]imidazo[1,2-a]pyridin-3-amine | C₁₉H₂₄N₄ | - | - | - | nih.goviucr.org |

| 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline | - | Monoclinic | P21/c | - | mdpi.com |

| 1,2,4-triazolo [4',3':2,3]pyridazino[4,5-b]indole derivative | C₁₆H₁₃N₅O₂ | Triclinic | P-1 | a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)° | researchgate.netmdpi.com |

| N-(tert-Butyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine | C₁₇H₁₈N₄O₂ | - | - | - | iucr.org |

Mechanistic Investigations and Reactivity of 5 Tert Butoxy Pyridin 2 Amine

Electronic Structure and Reactive Sites

Electron-Donating Effects: The amino (-NH₂) group donates electron density to the ring primarily through a positive mesomeric effect (+M), delocalizing its lone pair of electrons into the π-system. The tert-butoxy (B1229062) (-OᵗBu) group also exhibits a +M effect from the oxygen lone pairs, alongside a weak electron-withdrawing inductive effect (-I) from the electronegative oxygen atom. The net result is a significant increase in electron density on the pyridine (B92270) ring, making it more susceptible to electrophilic attack than unsubstituted pyridine.

Reactive Sites: The increased electron density is most pronounced at the positions ortho and para to the activating groups. Consequently, the primary reactive sites for electrophilic attack on the ring are the C3 and C6 positions. The nitrogen atom of the amino group, with its available lone pair, is a primary site of nucleophilicity and can react with various electrophiles. msu.edu The pyridine ring nitrogen, while less basic than the exocyclic amino group due to the sp² hybridization, also retains a lone pair and can act as a nucleophilic site or a Brønsted-Lowry base.

Nucleophilic and Electrophilic Properties of the Aminopyridine Moiety

The dual electron-donating groups render the 5-(tert-butoxy)pyridin-2-amine molecule distinctly nucleophilic.

Nucleophilic Character: The compound possesses two primary nucleophilic centers: the exocyclic amino nitrogen and the endocyclic pyridine nitrogen. The amino group at C2 is generally the more potent nucleophile, readily participating in reactions like alkylation, acylation, and condensation. msu.edu Its nucleophilicity is enhanced by the electron-donating tert-butoxy group. However, the nucleophilicity of amines can be sensitive to steric effects. masterorganicchemistry.com The bulky tert-butoxy group, while electronically favorable, does not directly hinder the C2-amino group, but the tert-butyl group itself can influence the approach of bulky electrophiles. masterorganicchemistry.comacs.org The pyridine nitrogen can also act as a nucleophile, particularly in reactions like N-oxide formation or coordination to metal centers in catalysis.

Electrophilic Character: Due to the electron-rich nature of the ring, the molecule itself has a very low propensity to act as an electrophile in typical aromatic substitution reactions. Electrophilic character could be induced under specific circumstances, for instance, by forming a diazonium salt from the primary amine, which could then act as an electrophile in coupling reactions.

Reaction Pathways and Transition States

While specific computational studies on the reaction pathways of this compound are not widely reported, its reactivity can be inferred from the general behavior of aminopyridines.

Electrophilic Aromatic Substitution: For reactions like halogenation or nitration, the pathway would involve the formation of a resonance-stabilized cationic intermediate (a σ-complex or arenium ion). The transition state leading to this intermediate would be stabilized by the electron-donating amino and tert-butoxy groups, resulting in a lower activation energy compared to unsubstituted pyridine.

Nucleophilic Substitution/Addition: In reactions where the amino group acts as the nucleophile, the pathway is typically a direct Sₙ2 displacement or a nucleophilic addition to a carbonyl group. For example, in an acylation reaction, the amino group would attack the carbonyl carbon, leading to a tetrahedral intermediate. The stability of this intermediate and the corresponding transition states would be influenced by solvent and steric factors.

Metal-Catalyzed Cross-Coupling: In reactions like Buchwald-Hartwig or Suzuki coupling, where the aminopyridine could act as a ligand or a substrate, the pathway involves a catalytic cycle. This typically includes steps such as oxidative addition, ligand substitution, transmetalation, and reductive elimination. The electronic properties of the this compound would influence the rates of these individual steps by affecting the electron density at the metal center.

Free Radical Chemistry and Radical Trapping Experiments

The aminopyridine structure suggests potential involvement in free radical chemistry, particularly through processes involving the amino group.

Hydrogen Atom Transfer (HAT): The N-H bonds of the amino group can undergo homolytic cleavage to donate a hydrogen atom to a radical species, a key step in many antioxidant mechanisms. canada.ca The resulting aminyl radical (Ar-NH•) would be stabilized by resonance delocalization of the unpaired electron into the electron-rich pyridine ring. The tert-butoxy group would further contribute to this stabilization.

Radical Trapping: To investigate such radical processes, radical trapping experiments could be employed. science.govnih.gov These experiments use a "spin trap," a molecule that reacts with a short-lived radical to form a more stable, persistent radical adduct. This adduct can then be detected and characterized, typically by electron spin resonance (ESR) spectroscopy, providing evidence for the existence of the initial transient radical. science.gov For instance, if this compound were to be oxidized by a radical initiator, a spin trap like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) could be used to intercept the resulting aminyl radical.

Table 4.4.1: Potential Radical Reactions

| Reaction Type | Description | Potential Role of this compound |

|---|---|---|

| Initiation | Formation of initial radical species. | Could be initiated by radical species like the tert-butoxyl radical. princeton.edu |

| Propagation | A radical reacts to form a new radical. | The compound could donate a hydrogen atom from its -NH₂ group to a propagating radical. khanacademy.org |

Influence of the tert-Butoxy Group on Reaction Kinetics and Thermodynamics

The tert-butoxy group exerts a significant influence on both the speed (kinetics) and equilibrium position (thermodynamics) of reactions involving this compound.

Kinetic Effects:

Electronic: The strong electron-donating nature of the tert-butoxy group increases the rates of electrophilic aromatic substitution reactions by stabilizing the positively charged transition state. It also enhances the nucleophilicity of the amino group and the pyridine ring, accelerating reactions with electrophiles.

Steric: The steric bulk of the tert-butyl moiety can hinder the approach of reactants to the adjacent C6 and C4 positions on the ring. This steric hindrance can decrease reaction rates, especially with bulky reagents, and can influence the regioselectivity of a reaction, favoring attack at less hindered sites. masterorganicchemistry.com

Thermodynamic Effects:

The electron-donating group stabilizes the molecule and any resonance-stabilized intermediates formed during a reaction. This can make the formation of products more thermodynamically favorable.

In host-guest chemistry, the bulky and lipophilic tert-butyl group can influence intermolecular interactions and the stability of resulting complexes. acs.org

Catalytic Applications and Mechanistic Insights

The structural features of this compound make it a promising candidate as a ligand in homogeneous catalysis. The presence of two potential coordination sites (the pyridine nitrogen and the amino nitrogen) allows it to act as a bidentate or monodentate ligand for a variety of transition metals.

Ligand Design: In catalytic systems, the tert-butoxy group can be used to tune the electronic properties of the metal center. Its electron-donating character increases the electron density on the metal, which can influence its reactivity in key catalytic steps like oxidative addition and reductive elimination. For example, in copper-catalyzed C-N cross-coupling reactions, electron-rich ligands can facilitate the catalytic cycle. acs.org

Mechanistic Role in Catalysis: If used as a ligand, the aminopyridine moiety would coordinate to the metal center, forming a catalytically active species. The mechanism of a reaction it catalyzes, such as a C-C or C-N bond formation, would proceed through a series of well-defined steps. researchgate.net For instance, in an iron-catalyzed oxidation, the ligand framework is crucial for stabilizing high-valent iron-oxo intermediates that are often proposed as the active oxidants in C-H abstraction steps. chemrxiv.org The specific binding mode and electronic environment provided by this compound would be critical in determining the catalyst's efficiency and selectivity.

Theoretical and Computational Studies on 5 Tert Butoxy Pyridin 2 Amine and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its favorable balance of computational cost and accuracy. tandfonline.comnih.gov Calculations are often performed using hybrid functionals, such as B3LYP, combined with Pople-style basis sets like 6-311++G(d,p), which have demonstrated reliability for predicting the properties of pyridine (B92270) derivatives. chemmethod.comresearchgate.netcore.ac.uk

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the lowest energy arrangement on the potential energy surface. pjbmb.org.pk For 5-(Tert-butoxy)pyridin-2-amine, the key degrees of freedom include the bond lengths and angles of the pyridine ring and the dihedral angles associated with the tert-butoxy (B1229062) and amine substituents.

A detailed computational study on the closely related molecule, 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine (BABP), utilized the DFT/B3LYP method with various basis sets, including 6-311G(d,p), 6-311++G(d,p), and cc-pVTZ, to predict the most stable optimized structure. nih.govresearchgate.netresearchgate.net A similar approach for this compound would reveal the planarity of the pyridine ring and the specific orientations of the substituent groups. Conformational analysis would focus on the rotation around the C5-O bond of the tert-butoxy group and the C2-N bond of the amine group to identify the global minimum energy conformer. The optimized geometric parameters, such as bond lengths and angles, are expected to show excellent correlation with experimental data if available, as has been demonstrated for similar pyridine derivatives where the Pearson correlation coefficient between experimental (XRD) and calculated (DFT) values is often above 0.99. chemmethod.comresearchgate.net

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C2-N(amine) | ~1.37 Å |

| Bond Length | C5-O(tert-butoxy) | ~1.38 Å |

| Bond Length | O-C(tert-butyl) | ~1.45 Å |

| Bond Length | N-H(amine) | ~1.01 Å |

| Bond Angle | C2-N1-C6 | ~117.5° |

| Bond Angle | C4-C5-O | ~125.0° |

| Bond Angle | H-N-H(amine) | ~116.0° |

Note: Values are estimates based on calculations of analogous structures such as 2-amino-5-chloropyridine (B124133) and 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine. core.ac.uknih.gov

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs), Charges, and Reactivity Descriptors

The electronic properties of a molecule are fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO, acting as an electron donor, is associated with nucleophilicity, while the LUMO, an electron acceptor, relates to electrophilicity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap, ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. core.ac.ukniscpr.res.in

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the lone pair of the amino group, indicating these are the primary sites for electrophilic attack. The LUMO is anticipated to be distributed across the π-system of the pyridine ring. DFT calculations on 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine showed the HOMO and LUMO energies to be -6.58 eV and -1.25 eV, respectively, resulting in an energy gap of 5.33 eV. nih.govresearchgate.netresearchgate.net Similar values are expected for the title compound.

Mulliken population analysis is a method for estimating partial atomic charges, providing insight into the charge distribution across the molecule. libretexts.orgwikipedia.orgstackexchange.com While known to be basis-set dependent, it offers a qualitative picture. stackexchange.comresearchgate.net In this compound, the nitrogen atoms of the pyridine ring and the amino group, along with the oxygen atom of the tert-butoxy group, are expected to carry negative charges, making them nucleophilic centers. Conversely, the hydrogen atoms of the amino group and the carbon atoms attached to these electronegative atoms will likely bear positive charges. nih.govniscpr.res.in

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify chemical reactivity. researchgate.net These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher electronegativity indicates a better ability to attract electrons, while chemical hardness signifies resistance to change in electron distribution. niscpr.res.in

Table 2: Predicted Electronic Properties and Reactivity Descriptors

| Property | Symbol | Formula | Predicted Value |

|---|---|---|---|

| HOMO Energy | EHOMO | - | ~ -6.5 eV |

| LUMO Energy | ELUMO | - | ~ -1.2 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 5.3 eV |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | ~ 3.85 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | ~ 2.65 eV |

Note: Values are estimated based on DFT calculations of analogous structures. nih.govresearchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govmdpi.com The MEP surface is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue denotes regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netnih.gov Green and yellow areas represent intermediate potentials.

For this compound, the MEP map would show the most negative potential (red/yellow) concentrated around the nitrogen atom of the pyridine ring and the nitrogen of the amino group, due to the influence of their lone pairs of electrons. These sites are the most probable centers for protonation and interaction with electrophiles. The most positive potential (blue) would be located on the hydrogen atoms of the amino group, identifying them as the primary sites for hydrogen bonding and interaction with nucleophiles. The tert-butoxy group would exhibit a moderately negative potential around its oxygen atom. Such maps provide an intuitive confirmation of the reactive sites suggested by FMO analysis and charge calculations. researchgate.netresearchgate.net

Vibrational Spectra Prediction and Correlation with Experimental Data

Theoretical vibrational analysis using DFT is a powerful technique for assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. researchgate.net Calculations provide harmonic frequencies that are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental data. core.ac.uknih.gov

A complete vibrational assignment is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode of vibration. researchgate.netpleiades.onlinenih.gov For this compound, characteristic vibrational modes would include:

N-H stretching: The primary amine group is expected to show two distinct N-H stretching bands, typically in the 3400-3250 cm⁻¹ region. orgchemboulder.com

C-H stretching: Aromatic C-H stretching vibrations of the pyridine ring typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group are found below 3000 cm⁻¹.

N-H bending: The scissoring motion of the primary amine group is expected around 1650-1580 cm⁻¹. orgchemboulder.com

Pyridine ring stretching: C=C and C=N stretching vibrations within the ring give rise to a series of characteristic bands between 1600 cm⁻¹ and 1400 cm⁻¹.

C-O stretching: The stretching of the C-O bond in the tert-butoxy group would be visible in the 1250-1020 cm⁻¹ range. orgchemboulder.com

The detailed analysis performed on the analogous 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine provides a robust template for these assignments. nih.govresearchgate.netresearchgate.net

Table 3: Selected Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | PED Contribution |

|---|---|---|

| N-H Asymmetric Stretch | ~3410 | ν(N-H) (98%) |

| N-H Symmetric Stretch | ~3320 | ν(N-H) (99%) |

| Aromatic C-H Stretch | ~3080 | ν(C-H) (97%) |

| Aliphatic C-H Asymmetric Stretch | ~2980 | ν(C-H) (96%) |

| N-H Scissoring (Bending) | ~1625 | δ(NH₂) (85%) |

| Pyridine Ring C=C/C=N Stretch | ~1590 | ν(C=C), ν(C=N) |

| Pyridine Ring C=C/C=N Stretch | ~1470 | ν(C=C), ν(C=N) |

| C-O Stretch | ~1240 | ν(C-O) (70%) |

Note: Frequencies and PEDs are representative values based on DFT calculations for analogous molecules. core.ac.uknih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with their environment over time. tandfonline.comnih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of conformational changes, solvent effects, and intermolecular interactions.

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and applying a force field (a set of parameters describing the potential energy of the system). The simulation would track the trajectory of each atom over a period of nanoseconds or longer.

Such simulations can provide valuable information on:

Conformational Flexibility: MD can reveal the accessible conformations of the molecule in solution, including the rotational dynamics of the tert-butoxy group.

Solvation Structure: The simulation can show how solvent molecules arrange around the solute, particularly the formation of hydrogen bonds between the amine group and water.

Binding Interactions: If a target protein or receptor is included in the simulation, MD can be used to study the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies. tandfonline.comnih.gov For instance, MD simulations have been used to reveal the detailed binding process of substituted pyridine derivatives with the enzyme Lysine-specific demethylase 1 (LSD1). tandfonline.comnih.gov Similar studies could elucidate the interactions of this compound with biological targets.

Quantum Chemical Characterization of Excited States (e.g., TD-DFT)

To understand the optical and photophysical properties of a molecule, such as its absorption of UV-visible light, it is necessary to study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method for this purpose, offering a good balance of accuracy and efficiency for many molecular systems. rsc.orgchemrxiv.orgrsc.org

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to a virtual orbital without a change in molecular geometry. These energies and their corresponding oscillator strengths (a measure of the transition probability) can be used to simulate the UV-visible absorption spectrum. tandfonline.commdpi.com

For this compound, TD-DFT calculations would likely predict strong absorption bands in the UV region corresponding to π→π* transitions within the pyridine ring. The performance of different DFT functionals can vary, with range-separated hybrids like CAM-B3LYP and ωB97XD often providing more accurate results for excited states, especially those with charge-transfer character, compared to global hybrids like B3LYP. nih.gov The calculations would identify the specific molecular orbitals involved in each electronic transition, providing a detailed picture of the nature of the excited states. chemrxiv.orgmdpi.com

Table 4: Hypothetical TD-DFT Results for the Lowest Energy Transitions of this compound

| Excited State | Predicted λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | ~290 | ~4.28 | ~0.15 | HOMO → LUMO |

| S2 | ~250 | ~4.96 | ~0.20 | HOMO-1 → LUMO |

| S3 | ~220 | ~5.64 | ~0.08 | HOMO → LUMO+1 |

Note: These values are illustrative and based on typical results for substituted aminopyridines. tandfonline.comnih.gov

Computational Design of Novel Derivatives with Tuned Reactivity

The computational design of novel derivatives of this compound serves as a powerful strategy to modulate their chemical reactivity for various applications. By employing theoretical and computational chemistry methods, it is possible to predict how structural modifications will influence the electronic properties and, consequently, the reactivity of the parent molecule. This in-silico approach allows for the rational design of new compounds with desired characteristics, optimizing them for specific chemical transformations or biological interactions before their physical synthesis is undertaken.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in this design process. nih.govnih.gov These methods provide detailed insights into the molecular structure, electron density distribution, and molecular orbital energies. nih.gov Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO energy gap, are critical in assessing the reactivity of the designed derivatives. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov

The tuning of reactivity in derivatives of this compound can be achieved by introducing various electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyridine ring. EDGs, such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, tend to increase the electron density on the ring, raising the HOMO energy level and making the molecule more susceptible to electrophilic attack. Conversely, EWGs, such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density, lowering the LUMO energy level and making the molecule more prone to nucleophilic attack.

To illustrate this, a series of hypothetical derivatives of this compound were designed in-silico by introducing different substituents at the C3 and C6 positions of the pyridine ring. The electronic properties of these derivatives were then calculated to predict their relative reactivities. The results of these computational analyses are summarized in the following tables.

Table 1: Calculated Electronic Properties of Designed this compound Derivatives

| Compound | Substituent (Position) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Parent Molecule | - | -5.89 | -0.75 | 5.14 |

| Derivative 1 | 3-NO2 | -6.45 | -1.89 | 4.56 |

| Derivative 2 | 3-CN | -6.32 | -1.55 | 4.77 |

| Derivative 3 | 3-OCH3 | -5.61 | -0.68 | 4.93 |

| Derivative 4 | 6-CH3 | -5.78 | -0.71 | 5.07 |

| Derivative 5 | 3,6-di-Cl | -6.28 | -1.41 | 4.87 |

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the principles of computational design.

The data indicates that the introduction of the electron-withdrawing nitro group (Derivative 1) significantly lowers both the HOMO and LUMO energies and reduces the HOMO-LUMO gap, suggesting a substantial increase in reactivity compared to the parent molecule. The cyano group (Derivative 2) has a similar, though less pronounced, effect. In contrast, the electron-donating methoxy group (Derivative 3) raises the HOMO energy and slightly decreases the HOMO-LUMO gap, potentially enhancing its reactivity towards electrophiles. The methyl group (Derivative 4) has a milder electron-donating effect. The di-chloro substituted derivative (Derivative 5) shows an intermediate effect on the electronic properties.

Further analysis of reactivity can be performed by calculating various chemical descriptors, which provide a more quantitative measure of reactivity. These descriptors, derived from the conceptual DFT framework, include electrophilicity index (ω), chemical potential (μ), and chemical hardness (η).

Table 2: Calculated Reactivity Descriptors for Designed this compound Derivatives

| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) |

| Parent Molecule | -3.32 | 2.57 | 2.14 |

| Derivative 1 | -4.17 | 2.28 | 3.81 |

| Derivative 2 | -3.94 | 2.39 | 3.25 |

| Derivative 3 | -3.15 | 2.47 | 2.01 |

| Derivative 4 | -3.25 | 2.54 | 2.08 |

| Derivative 5 | -3.85 | 2.44 | 3.04 |

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the principles of computational design.

The electrophilicity index is a measure of the ability of a molecule to accept electrons. A higher value of ω indicates a stronger electrophile. The results show that Derivative 1, with the nitro group, has the highest electrophilicity index, making it the most susceptible to nucleophilic attack among the designed series. Conversely, Derivative 3, with the methoxy group, has the lowest electrophilicity index, consistent with its enhanced nucleophilic character due to the electron-donating substituent.

Through such computational design and analysis, novel derivatives of this compound can be systematically screened and selected for synthesis based on their predicted reactivity, thereby accelerating the discovery of new molecules with tailored chemical properties.

Advanced Applications in Organic Synthesis and Ligand Design

5-(Tert-butoxy)pyridin-2-amine as a Versatile Building Block

The dual nucleophilic nature of this compound, with reactivity at both the exocyclic amino group and the endocyclic pyridine (B92270) nitrogen, makes it an ideal precursor for constructing fused heterocyclic systems. The tert-butoxy (B1229062) group provides steric influence and can be removed under acidic conditions if further functionalization is required, adding to the compound's synthetic utility.

Construction of Complex Heterocyclic Systems

The strategic placement of reactive sites on this compound facilitates its use in a variety of cyclization and multicomponent reactions to form fused azaheterocycles, which are prominent scaffolds in medicinal chemistry and materials science.

One of the most powerful applications of 2-aminopyridine (B139424) derivatives is in the synthesis of the imidazo[1,2-a]pyridine (B132010) core, a privileged structure found in numerous pharmaceutical agents. beilstein-journals.orgmdpi.com The Groebke–Blackburn–Bienaymé reaction (GBB), a three-component reaction (3CR), is a highly efficient method for this transformation. nih.govbeilstein-journals.orgresearchgate.net In this reaction, this compound condenses with an aldehyde and an isocyanide under acidic catalysis to directly form the corresponding 7-(tert-butoxy)imidazo[1,2-a]pyridine derivative. researchgate.net

The reaction is initiated by the formation of an imine from the 2-aminopyridine and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by tautomerization to yield the aromatic fused-ring system. beilstein-journals.org This one-pot methodology allows for significant molecular diversity by simply varying the aldehyde and isocyanide components. acs.org

Table 1: Representative Synthesis of 7-(tert-butoxy)imidazo[1,2-a]pyridines via GBB Reaction This table illustrates the expected products from the reaction of this compound with various aldehydes and isocyanides based on established GBB reaction protocols. beilstein-journals.orgmdpi.com

| Aldehyde (R¹CHO) | Isocyanide (R²NC) | Product |

| Benzaldehyde | tert-Butyl isocyanide | N-tert-Butyl-7-(tert-butoxy)-2-phenylimidazo[1,2-a]pyridin-3-amine |

| 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | N-Cyclohexyl-7-(tert-butoxy)-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine |

| 2-Furaldehyde | Benzyl isocyanide | N-Benzyl-7-(tert-butoxy)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine |

| Isobutyraldehyde | tert-Butyl isocyanide | N-tert-Butyl-7-(tert-butoxy)-2-isopropylimidazo[1,2-a]pyridin-3-amine |

The pyrido[1,2-a]pyrimidine (B8458354) scaffold is another important heterocyclic system accessible from 2-aminopyridine precursors. derpharmachemica.com The synthesis typically involves the condensation of the 2-aminopyridine with a 1,3-dicarbonyl compound or its synthetic equivalent. bu.edu.egtubitak.gov.tr When this compound is used, it reacts with compounds such as β-ketoesters or malonic esters under acidic or thermal conditions. The reaction proceeds via an initial Michael addition or condensation involving the exocyclic amino group, followed by an intramolecular cyclization and dehydration, where the pyridine nitrogen attacks a carbonyl group to form the six-membered pyrimidine (B1678525) ring. This sequence results in the formation of 7-(tert-butoxy)pyrido[1,2-a]pyrimidin-4-one derivatives.

Table 2: Illustrative Synthesis of 7-(tert-butoxy)pyrido[1,2-a]pyrimidin-4-ones This table shows plausible products from the condensation of this compound with representative 1,3-dicarbonyl compounds. derpharmachemica.com

| 1,3-Dicarbonyl Compound | Product |

| Diethyl malonate | 7-(tert-Butoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester |

| Ethyl acetoacetate | 7-(tert-Butoxy)-2-methylpyrido[1,2-a]pyrimidin-4-one |

| Ethyl benzoylacetate | 7-(tert-Butoxy)-2-phenylpyrido[1,2-a]pyrimidin-4-one |

| Acetylacetone | 7-(tert-Butoxy)-2,4-dimethylpyrido[1,2-a]pyrimidine |

The versatility of this compound extends to the synthesis of other fused nitrogen-containing heterocycles. For instance, it can serve as the amine component in multicomponent reactions like the Biginelli reaction to produce dihydropyrimidinones or in the Gewald reaction for the synthesis of aminothiophenes, which can then be further cyclized. bu.edu.eg It is also a key precursor for more complex systems like pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry as kinase inhibitors. nih.gov The synthesis of these frameworks often involves multi-step sequences where the initial 2-aminopyridine structure dictates the core of the final product.

Application in C-N and C-C Bond Forming Reactions

Beyond its use in constructing heterocyclic rings, this compound is a valuable substrate in fundamental bond-forming reactions that are cornerstones of modern organic synthesis.

The primary amino group of this compound is an excellent nucleophile for palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction allows for the formation of a new C-N bond between the amine and an aryl or heteroaryl halide (or triflate). organic-chemistry.org This method provides a direct route to N-aryl-5-(tert-butoxy)pyridin-2-amines, which are valuable intermediates for pharmaceuticals and organic materials. sci-hub.seresearchgate.net The reaction is highly valued for its broad substrate scope and functional group tolerance. wikipedia.org

For C-C bond formation, a halogenated derivative of the parent compound, such as 3-bromo-5-(tert-butoxy)pyridin-2-amine, is required. This substrate can participate in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. libretexts.orgwikipedia.orgorganic-chemistry.org The Sonogashira reaction couples the sp²-carbon of the bromopyridine with a terminal alkyne, providing a powerful method for introducing alkynyl substituents onto the pyridine ring. acs.orgscirp.org These alkynylated products are versatile intermediates that can undergo further transformations. scirp.org

Table 3: Key Bond-Forming Reactions Utilizing this compound and its Derivatives

| Reaction Name | Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |

| Buchwald-Hartwig Amination | This compound | Aryl bromide | Pd precatalyst, Phosphine (B1218219) ligand, Base (e.g., NaOt-Bu) | N-Aryl-5-(tert-butoxy)pyridin-2-amine |

| Sonogashira Coupling | 3-Bromo-5-(tert-butoxy)pyridin-2-amine | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | 3-Alkynyl-5-(tert-butoxy)pyridin-2-amine |

Development of Ligands for Metal-Catalyzed Transformations

The pyridine nitrogen and the exocyclic amino group of this compound provide two potential coordination sites, making it an attractive scaffold for the design of bidentate ligands. beilstein-journals.org Modification of the amino group, for example, by reaction with chlorophosphines or by forming an imine, can generate P,N or N,N-type ligands. These ligands can chelate to transition metals such as palladium, nickel, copper, or iridium, creating stable metal complexes. wikipedia.orgrsc.orgnih.gov

The electronic and steric properties of these ligands can be fine-tuned by the substituents on the pyridine ring. The tert-butoxy group at the 5-position acts as an electron-donating group, which can influence the catalytic activity of the corresponding metal complex. acs.org Such complexes find applications in various catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric catalysis, where the ligand structure is crucial for controlling reactivity and selectivity. nih.govnih.gov For example, pyridinooxazoline (PyOx) ligands, which can be conceptually derived from 2-aminopyridine precursors, are a well-established class of dinitrogen ligands used in asymmetric catalysis. beilstein-journals.org

Precursor for Advanced Materials (Theoretical Considerations)

The unique structural and electronic properties of this compound also make it an interesting candidate for the construction of advanced functional materials. Although experimental realization is yet to be widely reported, theoretical considerations suggest its potential in areas like metal-organic frameworks and optoelectronic materials.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. The choice of the organic linker is crucial as it dictates the topology, porosity, and functionality of the resulting framework. nih.gov Pyridine and amine functionalities are commonly used as coordinating groups in MOF synthesis. rsc.org

The this compound molecule possesses two potential coordination sites—the pyridine nitrogen and the amino group—making it a candidate for a monotopic or ditopic linker, or even a framework modulator. If both nitrogen atoms coordinate to different metal centers, it could propagate a network structure. Alternatively, it could act as a terminating ligand, controlling the dimensionality of the framework. The bulky tert-butoxy group would project into the pores of the MOF, influencing the pore size and creating a hydrophobic environment. This could be advantageous for the selective adsorption of nonpolar guest molecules. The rational design of linkers is an effective approach to regulate MOF topologies and properties. nih.gov

Organic materials with tailored electronic and optical properties are at the forefront of research for applications in organic light-emitting diodes (OLEDs), sensors, and photovoltaics. Aminopyridine derivatives have been investigated for their fluorescent properties. mdpi.com The combination of an electron-donating amino group and an electron-accepting pyridine ring can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is often associated with strong fluorescence.

The this compound structure contains such a donor-acceptor motif. The strong electron-donating character of the tert-butoxy group would further enhance the push-pull nature of the system, likely leading to emission at longer wavelengths compared to unsubstituted aminopyridines. The photophysical properties, such as absorption and emission maxima, and quantum yield, could be tuned by further derivatization. Moreover, tertiary amine moieties have been shown to be effective n-type dopants in organic semiconductors, helping to generate free electron carriers in the solid state. nih.govresearchgate.net This suggests that materials derived from this compound could find applications in organic electronics.

Structure Reactivity and Structure Selectivity Relationships in 5 Tert Butoxy Pyridin 2 Amine Chemistry

Systematic Modification of the tert-Butoxy (B1229062) Group and its Impact on Reactivity

The reactivity of 5-(tert-butoxy)pyridin-2-amine can be contextualized by comparing the tert-butoxy group with other alkoxy substituents. The electronic influence of alkoxy groups is generally similar, but the steric hindrance introduced by the bulky tert-butyl moiety is a distinguishing feature. This steric bulk can influence the rate of reaction by hindering the approach of reagents to nearby positions. For instance, in reactions where a bulky reagent is used, the reaction rate might be slower compared to an analogous compound with a smaller methoxy (B1213986) or ethoxy group.

Systematic modification from a tert-butoxy to a methoxy or benzyloxy group would primarily alter the steric profile while maintaining a similar electronic-donating capacity. However, replacing it with an electron-withdrawing group (EWG), such as a nitro group, would drastically decrease the ring's electron density, deactivating it towards electrophilic substitution and activating it for nucleophilic substitution.

| Substituent at C-5 | Electronic Effect | Hammett Constant (σp) | Predicted Impact on Reactivity |

|---|---|---|---|

| -OC(CH₃)₃ (tert-butoxy) | Electron-Donating (Resonance) | -0.32 | Strongly Activating |

| -OCH₃ (methoxy) | Electron-Donating (Resonance) | -0.27 | Strongly Activating |

| -OH (hydroxyl) | Electron-Donating (Resonance) | -0.37 | Strongly Activating |

| -H (hydrogen) | Neutral | 0.00 | Baseline |

| -Cl (chloro) | Electron-Withdrawing (Inductive) | +0.23 | Deactivating |

| -NO₂ (nitro) | Electron-Withdrawing (Resonance and Inductive) | +0.78 | Strongly Deactivating |

Influence of Pyridine Ring Substitution Patterns on Reaction Outcomes

The reaction outcomes of this compound are profoundly influenced by the interplay between the two substituents: the 2-amino group and the 5-tert-butoxy group. Both are strong electron-donating groups that activate the pyridine ring. The 2-amino group is a particularly powerful activating group and strongly directs incoming electrophiles to the ortho and para positions relative to itself. In the pyridine ring, this corresponds to the C-3 and C-5 positions.

The 5-tert-butoxy group similarly activates the ring and directs electrophiles to its ortho positions (C-4 and C-6). The final substitution pattern in an electrophilic aromatic substitution reaction is determined by the cumulative directing effects of both groups. The positions most activated are C-3, C-4, and C-6. The powerful directing effect of the amino group often favors substitution at the C-3 position. However, the outcome can be sensitive to reaction conditions, and mixtures of products may arise.

For example, in electrophilic halogenation, the incoming electrophile would be directed to the positions most enriched in electron density. The synergistic activation by both the amino and tert-butoxy groups suggests that positions C-3 and C-4 are highly favorable for substitution. The steric hindrance from the tert-butoxy group might disfavor substitution at C-4 and C-6 to some extent, potentially leading to higher selectivity for the C-3 position.

Regioselectivity Control in Derivatization Reactions

Regioselectivity in the derivatization of this compound is a direct consequence of the electronic properties of the substituents.

Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the presence of two strong EDGs—amino at C-2 and tert-butoxy at C-5—overcomes this deactivation and strongly dictates the position of substitution. The amino group directs ortho and para (C-3, C-5), while the tert-butoxy group directs ortho (C-4, C-6). The confluence of these effects leads to predictable regioselectivity:

Position C-3: Activated by the ortho-directing effect of the C-2 amino group.

Position C-4: Activated by the ortho-directing effect of the C-5 tert-butoxy group.

Position C-6: Activated by the ortho-directing effect of the C-5 tert-butoxy group and the para-directing effect of the C-2 amino group (relative to the ring nitrogen).

Therefore, electrophilic attack is most likely to occur at the C-3, C-4, or C-6 positions. The precise outcome often depends on the specific electrophile and reaction conditions, with the C-3 position frequently being the most favored due to the strong influence of the amino group.

Nucleophilic Substitution: The high electron density conferred by the two EDGs makes this compound generally unreactive towards nucleophilic aromatic substitution (SNAr). Such reactions typically require the presence of strong electron-withdrawing groups to stabilize the negative charge in the Meisenheimer complex intermediate. For a nucleophilic attack to occur, the ring would likely need to be further substituted with a strong EWG, or a leaving group would need to be present at an activated position.

Stereoselectivity in Chiral Auxiliary Applications

While there is no extensive literature detailing the use of this compound itself as a chiral auxiliary, its structure presents potential for development in asymmetric synthesis. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a reaction to form one enantiomer over another.

To function as a chiral auxiliary, this compound would first need to be resolved into its enantiomers or derivatized with a chiral moiety. For instance, a chiral center could be introduced by reacting the 2-amino group with a chiral reagent. The resulting chiral derivative could then be used to control stereoselectivity in various reactions.

The key structural features that would influence stereoselectivity are:

The Amino Group: This provides a convenient handle for attaching the substrate.

The Pyridine Nitrogen: This can act as a Lewis base to coordinate with metal catalysts, creating a rigid, chiral environment around the reaction center.

The Tert-butoxy Group: Its significant steric bulk could effectively shield one face of the molecule, forcing an incoming reagent to approach from the less hindered side, thereby inducing stereoselectivity.

For example, if a prochiral enolate were attached to the amino group of a chiral derivative of this compound, the bulky tert-butoxy group could block one face of the enolate. Subsequent alkylation would then proceed with high diastereoselectivity. The auxiliary could then be cleaved to yield an enantiomerically enriched product.

Hammett and Taft Analyses for Electronic Effects

Hammett and Taft analyses are powerful tools for quantifying the electronic effects of substituents on the reactivity of aromatic and aliphatic systems, respectively. The Hammett equation (log(k/k₀) = ρσ) relates the rate (k) of a reaction for a substituted compound to the rate (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ).

The electronic effect of the tert-butoxy group at the 5-position can be analyzed using Hammett constants. The σ value for a substituent reflects its ability to donate or withdraw electron density.

σp (para): The tert-butoxy group has a negative σp value, indicating its strong electron-donating effect through resonance when it is para to the reaction center.

σm (meta): The σm value is less negative, reflecting a weaker inductive electron-withdrawing effect combined with a less pronounced resonance effect.

In the context of this compound, the tert-butoxy group is meta to the C-2 amino group and para to the C-6 position. Its strong electron-donating character significantly increases the nucleophilicity of the pyridine ring nitrogen and the exocyclic amino group, influencing the pKa of the molecule and its reactivity in acid-base and metal-coordination reactions.

| Substituent | σ_meta | σ_para | Taft Steric (Es) |

|---|---|---|---|

| -NH₂ | -0.16 | -0.66 | -0.61 |

| -OC(CH₃)₃ | +0.12 | -0.32 | -1.54 |

| -OCH₃ | +0.12 | -0.27 | -0.55 |

| -CH₃ | -0.07 | -0.17 | 0.00 |

| -Cl | +0.37 | +0.23 | -0.97 |

| -NO₂ | +0.71 | +0.78 | -2.52 |

The data in Table 2 quantify the strong electron-donating nature of the amino and tert-butoxy groups (negative σpara values) and the significant steric bulk of the tert-butoxy group (large negative Es value). This combination of powerful electronic activation and significant steric hindrance is key to understanding the nuanced reactivity and selectivity of this compound.

Q & A

Q. What are the optimal synthetic routes for preparing 5-(tert-butoxy)pyridin-2-amine, and how can its purity be validated?

The synthesis of pyridin-2-amine derivatives typically involves nucleophilic substitution or coupling reactions. For example, tert-butoxy-substituted analogs can be synthesized via Buchwald-Hartwig amination or metal-catalyzed cross-coupling, as described for structurally similar compounds in . Post-synthesis, purity validation requires 1H NMR (600 MHz, DMSO-d6) to confirm regiochemistry and detect residual solvents. LCMS-ESI is critical for determining molecular weight (e.g., observed [M+H]<sup>+</sup> peaks in ). For quantitative purity, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Assigns proton environments (e.g., tert-butoxy singlet at ~1.3 ppm, pyridinamine NH2 signals at 5.5–6.5 ppm) and confirms substitution patterns.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., ESI+ for [C9H15N2O]<sup>+</sup>).

- FT-IR : Identifies functional groups (N-H stretch at ~3400 cm<sup>−1</sup>, C-O-C stretch at ~1250 cm<sup>−1</sup>).

Cross-referencing with analogous compounds in ensures accurate interpretation .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert gas (argon) at –20°C in airtight containers to prevent oxidation or hydrolysis. Avoid exposure to moisture, as tert-butoxy groups are sensitive to acidic or aqueous conditions. Safety protocols from recommend using PPE (gloves, goggles) and fume hoods during handling. Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How does the tert-butoxy group influence the electronic and steric properties of pyridin-2-amine in medicinal chemistry applications?

The tert-butoxy group acts as a strong electron-donating substituent , increasing electron density on the pyridine ring, which can enhance binding to electron-deficient biological targets (e.g., kinase ATP pockets). Its bulky tert-butyl moiety introduces steric hindrance, potentially improving selectivity by preventing off-target interactions. Comparative studies with analogs in (e.g., KRC-108) suggest that substituent size correlates with kinase inhibitory potency .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Contradictions may arise from assay variability (e.g., cell-free vs. cellular kinase assays) or impurities. To address this:

Q. How can computational modeling guide the design of this compound-based inhibitors?

Molecular docking (AutoDock, Schrödinger) predicts binding modes to targets like TrkA kinase ( ). Density functional theory (DFT) calculates electronic effects of substituents, while MD simulations assess conformational stability. For example, tert-butoxy’s electron donation may stabilize charge-transfer interactions in kinase hinge regions .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Scale-up challenges include:

- Low yields in coupling steps due to steric hindrance. Optimize catalyst loading (e.g., Pd/XPhos for Buchwald-Hartwig).

- Purification difficulties from byproducts. Use silica gel chromatography or recrystallization (hexane/EtOAc).

- Thermal instability . Monitor reaction temperature rigorously ( protocols). Pilot batches (1–10 g) are advised before larger scales .

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound

| Parameter | Method | Expected Result | Reference |

|---|---|---|---|

| Molecular Weight | LCMS-ESI | [M+H]<sup>+</sup> = 179.12 | [1] |

| 1H NMR (DMSO-d6) | 600 MHz | δ 1.3 (s, 9H, tert-butyl), 6.5 (s, 2H, NH2) | [1] |

| Purity | HPLC-UV (254 nm) | ≥95% | [1] |

Q. Table 2. Comparison of Biological Activity in Pyridin-2-amine Derivatives

| Compound | Target | IC50 (nM) | Key Substituent | Reference |

|---|---|---|---|---|

| KRC-108 | TrkA Kinase | 12 | Piperidinyl | [10] |

| LY 2228820 | p38 MAPK | 38 | Imidazo[4,5-b]pyridine | [3] |